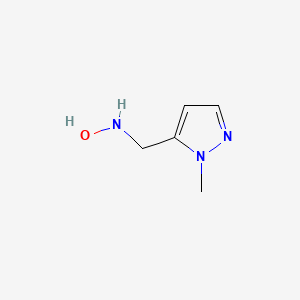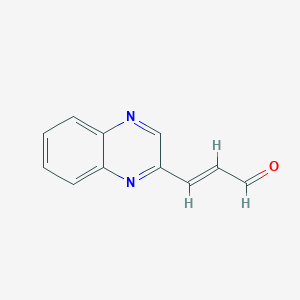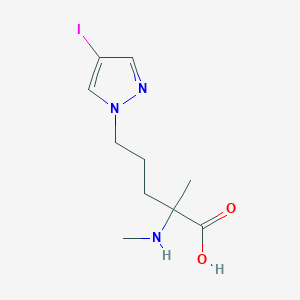
Potassium (2-(1-(tert-butoxycarbonyl)azetidin-3-yl)ethyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to an azetidine ring. This compound is of interest due to its potential applications in organic synthesis, particularly in the field of medicinal chemistry. The presence of the trifluoroborate group makes it a valuable reagent for various coupling reactions, including the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Attachment of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium trifluoroborate. This step often requires the use of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various reduced boron-containing compounds.
Substitution: Coupled products with new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Used in the development of pharmaceutical compounds due to its ability to introduce trifluoroborate groups into drug candidates.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide involves the following steps:
Activation: The compound is activated by a palladium catalyst, which facilitates the formation of a palladium-trifluoroborate complex.
Transmetalation: The trifluoroborate group is transferred from boron to palladium.
Coupling: The activated complex undergoes coupling with an appropriate electrophile to form the desired product.
Comparaison Avec Des Composés Similaires
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (1-{[(tert-butoxy)carbonyl]amino}acetyl)azetidin-3-yl]trifluoroboranuide: Similar structure but different functional groups.
Potassium (1-{[(tert-butoxy)carbonyl]amino}methyl)trifluoroboranuide: Similar trifluoroborate group but different carbon chain length.
The uniqueness of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H18BF3KNO2 |
|---|---|
Poids moléculaire |
291.16 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]ethyl]boranuide |
InChI |
InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-8(7-15)4-5-11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 |
Clé InChI |
LFBFEECMHHYNMI-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






aminehydrochloride](/img/structure/B15325104.png)



![3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide](/img/structure/B15325122.png)





